1-((1-(1-(3-(4-(methylthio)phenyl)propanoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-[[1-[1-[3-(4-methylsulfanylphenyl)propanoyl]azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2S/c1-28-18-7-4-15(5-8-18)6-9-20(27)24-13-17(14-24)25-12-16(21-22-25)11-23-10-2-3-19(23)26/h4-5,7-8,12,17H,2-3,6,9-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIHKGNIWSMSAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)N2CC(C2)N3C=C(N=N3)CN4CCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 1-((1-(1-(3-(4-(methylthio)phenyl)propanoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one involves several key steps. Initially, the preparation of the azetidine ring is achieved through cyclization reactions, typically under acidic or basic conditions. The propanoyl group is introduced via an acylation reaction, often using an acyl chloride or anhydride in the presence of a base.
Industrial Production Methods: : On an industrial scale, the synthesis is optimized for yield and purity. Large-scale reactors and continuous flow techniques may be employed to handle the complex multi-step processes efficiently. Advanced purification techniques such as chromatography and crystallization are used to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: : This compound undergoes various chemical reactions, including:
Oxidation: : Reacting with oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: : Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Participating in nucleophilic and electrophilic substitution reactions under specific conditions.
Common Reagents and Conditions: : Common reagents used include:
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substituents: : Halides, alkylating agents.
Major Products: : The major products formed from these reactions vary, ranging from oxidized derivatives to reduced or substituted versions of the original compound.
Scientific Research Applications
Chemistry: : In chemistry, 1-((1-(1-(3-(4-(methylthio)phenyl)propanoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is used as a building block for more complex molecules. Its multi-functional structure makes it a versatile intermediate in organic synthesis.
Biology: : In biological research, the compound serves as a probe to study various biochemical pathways and interactions, particularly those involving its azetidine and triazole moieties.
Medicine: : Medically, this compound is explored for its potential pharmacological effects. Its complex structure suggests possible applications in drug design, especially targeting specific enzymes or receptors.
Industry: : Industrial applications include its use in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. Its multi-ring structure allows it to bind to enzymes or receptors, potentially inhibiting or activating them. The presence of the triazole ring is crucial for its binding affinity and specificity. The pathways involved include signal transduction, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
- Nitroimidazole and nitrofuryl derivatives (): The substitution of nitro groups on aryl rings significantly influences antimycobacterial activity. For example, nitroimidazole derivatives lacking nitro substitutions exhibit reduced activity, whereas nitrothiophen-containing compounds show enhanced efficacy .
- Quaternary ammonium compounds (QACs) (): While QACs like BAC-C12 focus on surfactant properties (e.g., critical micelle concentration), the target compound’s methylthio-phenyl group could influence aggregation behavior in biological systems, albeit in a different context.
Table 1: Comparison of Substituent Effects on Bioactivity
Physicochemical Properties
- Critical micelle concentration (CMC) : While focuses on QACs, the methods (spectrofluorometry vs. tensiometry) underscore the importance of analytical techniques in characterizing compound behavior. The target compound’s hydrophobicity (due to methylthio and aryl groups) may necessitate similar multi-method validation for solubility or aggregation studies .
Table 2: Analytical Methods for Compound Characterization
| Method | Application (Example) | Reference |
|---|---|---|
| Spectrofluorometry | CMC determination of surfactants | |
| SHELXL refinement | Crystallographic analysis of analogues | |
| Virtual screening | Similarity/dissimilarity metrics |
Methodological Considerations in Compound Comparison
emphasizes that similarity assessments depend on molecular descriptors (e.g., 2D fingerprints vs. 3D pharmacophores). For the target compound, triazole and azetidine motifs may align with kinase inhibitors or antimicrobial agents in virtual screening pipelines, but dissimilarity in the methylthio group could differentiate its mechanism .
Biological Activity
The compound 1-((1-(1-(3-(4-(methylthio)phenyl)propanoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one , identified by its CAS number 2034269-19-5 , is a complex organic molecule with significant potential in medicinal chemistry. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Formula and Weight
- Molecular Formula : CHNOS
- Molecular Weight : Approximately 399.51 g/mol
Functional Groups
The compound features several notable functional groups:
- Azetidine ring : Contributes to the compound's structural complexity and biological activity.
- Triazole moiety : Known for its role in various biological interactions.
- Pyrrolidinone structure : Imparts additional pharmacological properties.
Pharmacological Properties
The compound has been studied for its potential pharmacological effects, particularly in the following areas:
1. Antimicrobial Activity
Research indicates that compounds containing azetidine and triazole structures often exhibit antimicrobial properties. For instance, derivatives of similar structures have shown effectiveness against various bacterial strains, suggesting that this compound may also possess significant antibacterial activity.
2. Enzyme Inhibition
The presence of the triazole group is associated with enzyme inhibition capabilities. Compounds similar to this one have been documented to inhibit key enzymes involved in disease pathways, making them potential candidates for drug development targeting specific diseases.
Relevant Studies
Several studies have explored the biological activities of structurally related compounds:
| Study | Findings |
|---|---|
| Kadi et al. (2020) | Reported significant antibacterial activity against E. coli and P. aeruginosa for azetidine derivatives. |
| Wahab et al. (2018) | Demonstrated that modifications on thiadiazole rings enhanced antifungal activity against C. albicans. |
| Tomi et al. (2021) | Found that triazole-containing compounds exhibited potent inhibitory effects on metalloproteases, suggesting potential in cancer therapy. |
Synthetic Pathways
The synthesis of 1-((1-(1-(3-(4-(methylthio)phenyl)propanoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one involves multiple steps:
- Formation of the azetidine ring through cyclization.
- Acylation reaction to introduce the propanoyl group.
- Triazole formation via click chemistry techniques.
These synthetic routes are optimized for yield and purity using advanced purification techniques such as chromatography.
Q & A
Q. Optimization Methods :
- Use Design of Experiments (DoE) to statistically model variables (temperature, solvent, catalyst loading) and identify optimal conditions .
- Monitor reaction progress via HPLC or TLC to minimize side products .
Advanced: How can structural analogs of this compound be designed to explore structure-activity relationships (SAR) in biological targets?
Answer:
SAR studies require systematic modification of functional groups:
- Azetidine Modifications : Replace the 4-(methylthio)phenyl group with fluorophenyl or trifluoromethylphenyl moieties to assess electronic effects on binding (see ).
- Triazole Substitutions : Introduce alkyl or aryl groups at the triazole’s 1-position to evaluate steric hindrance .
- Pyrrolidinone Variations : Substitute the pyrrolidinone with other lactams (e.g., piperidinone) to probe conformational flexibility .
Q. Methodology :
- Use docking simulations (e.g., AutoDock Vina) to predict binding affinities before synthesis .
- Validate predictions with in vitro assays (e.g., enzyme inhibition or cell viability tests) .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C-NMR confirms regiochemistry of the triazole and azetidine substituents .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., m/z 716.37 observed vs. calculated ).
- HPLC-PDA : Quantifies purity (>98%) and detects trace impurities using C18 columns and acetonitrile/water gradients .
Advanced: How can researchers resolve contradictions between computational predictions and experimental bioactivity data?
Answer:
Discrepancies often arise from:
- Solvent Effects : Computational models may neglect solvation. Use explicit solvent MD simulations to refine binding predictions .
- Conformational Dynamics : X-ray crystallography or 2D NOESY NMR can resolve flexible regions (e.g., azetidine-triazole linkage) .
- Metabolite Interference : Perform LC-MS metabolomics to identify off-target interactions in cellular assays .
Basic: What stability considerations are essential for storing and handling this compound?
Answer:
- pH Sensitivity : The pyrrolidinone ring is prone to hydrolysis under acidic/basic conditions. Store in neutral buffers (pH 6–8) .
- Light Sensitivity : The methylthio group may oxidize. Use amber vials and inert atmospheres (N2/Ar) .
- Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition temperatures (>150°C in ).
Advanced: How can researchers leverage this compound’s heterocyclic core for developing fluorescent probes or imaging agents?
Answer:
- Fluorophore Integration : Attach dansyl or BODIPY groups to the triazole via post-synthetic "click" chemistry .
- Chelation Sites : Modify the azetidine with pyridyl or carboxylate groups for metal coordination (e.g., Gd3+ for MRI contrast) .
- In Vivo Tracking : Use confocal microscopy to monitor cellular uptake in real-time .
Basic: What are the recommended solvents and catalysts for functionalizing the azetidine-triazole core?
Answer:
- Solvents : THF (for anhydrous reactions) , DMF (for polar aprotic conditions) .
- Catalysts : CuI for CuAAC , Pd(PPh3)4 for cross-couplings .
- Workup : Purify via silica gel chromatography (PE/EtOAc gradients ) or recrystallization (ethanol/water ).
Advanced: How can the compound’s pharmacokinetic properties (e.g., solubility, bioavailability) be improved without compromising activity?
Answer:
- Prodrug Design : Convert the pyrrolidinone to a more soluble ester or phosphate derivative .
- Lipid Nanoparticles : Encapsulate the compound in PEGylated liposomes to enhance circulation time .
- LogP Optimization : Introduce polar groups (e.g., hydroxyl, amine) while maintaining LogP <5 (predicted via ChemAxon ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
